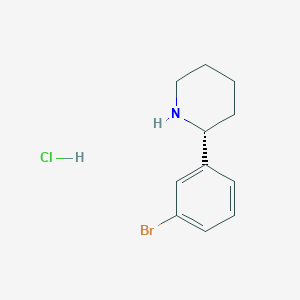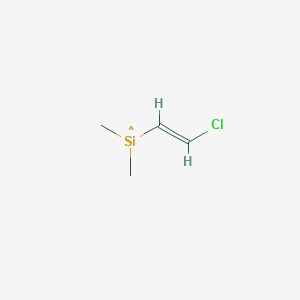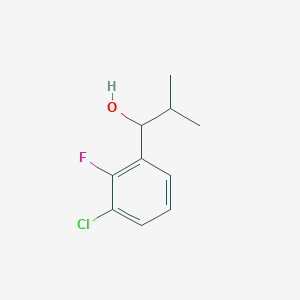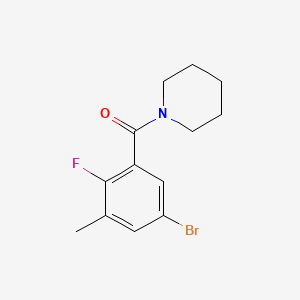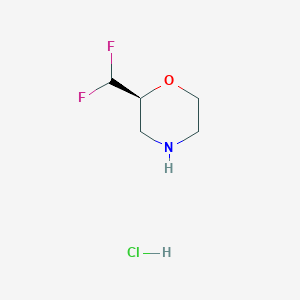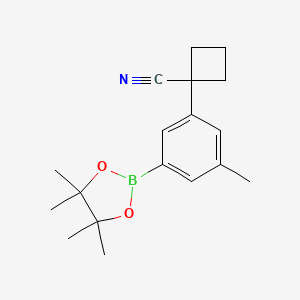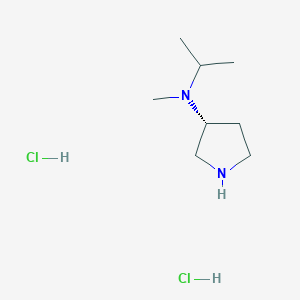
(R)-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl is a chemical compound that belongs to the class of pyrrolidines. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with an N-methyl and N-isopropyl group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl typically involves the reaction of ®-3-pyrrolidinamine with methyl iodide and isopropyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the N-methyl or N-isopropyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various N-alkyl or N-aryl pyrrolidines.
Aplicaciones Científicas De Investigación
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-N-isopropyl-2-pyrrolidinamine: Lacks the chiral center, resulting in different stereochemistry and potentially different reactivity.
N-Methyl-N-isopropyl-4-pyrrolidinamine: Variation in the position of the substituents on the pyrrolidine ring.
Uniqueness
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other structural isomers. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological systems.
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
(3R)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10(3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
YUSCHDMHPMFLEE-YCBDHFTFSA-N |
SMILES isomérico |
CC(C)N(C)[C@@H]1CCNC1.Cl.Cl |
SMILES canónico |
CC(C)N(C)C1CCNC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


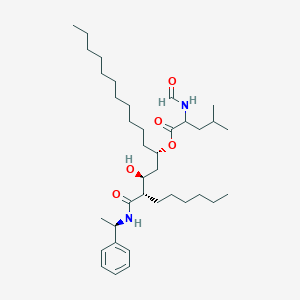

![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)

